molecular formula C19H16Cl4O4 B14449362 Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester CAS No. 73972-99-3

Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester

Cat. No.: B14449362
CAS No.: 73972-99-3
M. Wt: 450.1 g/mol
InChI Key: ITJBIZVACKITLW-UHFFFAOYSA-N
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Description

Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is a chemical compound derived from phthalic acid. Phthalic acid esters, commonly known as phthalates, are widely used as plasticizers to enhance the flexibility and durability of plastics. This particular ester is characterized by the presence of tetrachloro substituents and a mono(1-phenylpentyl) group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester typically involves the esterification of tetrachlorophthalic acid with 1-phenylpentanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of phthalic acid esters often involves the use of phthalic anhydride as a starting material. The anhydride is reacted with the appropriate alcohol (in this case, 1-phenylpentanol) in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified through various separation techniques, such as distillation and filtration.

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The tetrachloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohols or other reduced forms of the ester.

    Substitution: Compounds with different functional groups replacing the tetrachloro substituents.

Scientific Research Applications

Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid mono-(1-ethyl-2-phenyl-propyl) ester
  • Phthalic acid mono-(1-phenyl-ethyl) ester
  • Phthalic acid mono-2-ethylhexyl ester

Uniqueness

Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is unique due to the presence of tetrachloro substituents and the mono(1-phenylpentyl) group. These structural features confer distinct chemical properties, such as increased reactivity and specific interactions with biological targets, setting it apart from other phthalic acid esters.

Properties

CAS No.

73972-99-3

Molecular Formula

C19H16Cl4O4

Molecular Weight

450.1 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(1-phenylpentoxycarbonyl)benzoic acid

InChI

InChI=1S/C19H16Cl4O4/c1-2-3-9-11(10-7-5-4-6-8-10)27-19(26)13-12(18(24)25)14(20)16(22)17(23)15(13)21/h4-8,11H,2-3,9H2,1H3,(H,24,25)

InChI Key

ITJBIZVACKITLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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